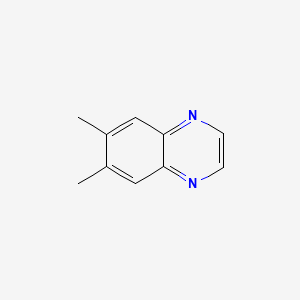

6,7-Dimethylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has garnered substantial attention from researchers. mdpi.comijpsjournal.com Its versatile structure is a cornerstone in various chemical disciplines, leading to extensive investigation and application. rsc.orgrsc.org

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds in the realm of medicinal chemistry and organic synthesis. ontosight.airesearchgate.net Their importance stems from a wide array of pharmacological activities. Research has demonstrated that molecules containing the quinoxaline core exhibit properties including anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antitubercular activities. mdpi.comnih.gov The structural nucleus of quinoxaline is key to these biological functions, making it a privileged scaffold in drug discovery and development. ijpsjournal.comnih.gov

Beyond medicine, the unique physicochemical properties of quinoxalines make them valuable in materials science. rsc.orgrsc.org Their easy synthetic accessibility has led to their use as building blocks for dyes, organic semiconductors, electroluminescent materials, and organic sensitizers for solar cell applications. rsc.orgtaylorandfrancis.com The strong electron-accepting nature and high electron affinity of the quinoxaline moiety contribute to its utility in developing functional materials. researchgate.net

The journey of quinoxaline chemistry began in 1884 with the first synthesis by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction has remained a common approach for decades. mdpi.com However, traditional methods often required harsh conditions such as high temperatures, strong acid catalysts, and long reaction times, sometimes resulting in low yields and byproducts. mdpi.commdpi.com

In recent decades, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly synthetic strategies. rsc.orgrsc.org This has led to the rise of "green chemistry" protocols for quinoxaline synthesis. mdpi.com Modern methodologies include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions in aqueous media to minimize environmental impact and improve efficiency. mdpi.com Researchers have explored various catalysts, such as zinc triflate and fluorinated alcohols, to facilitate these reactions under milder conditions, often at room temperature and with higher yields. mdpi.comijpsjournal.com The evolution from classical, energy-intensive methods to sustainable, modern techniques reflects a broader trend in organic synthesis. benthamdirect.comtandfonline.com

Academic Context and Research Landscape of 6,7-Dimethylquinoxaline

Within the vast family of quinoxaline compounds, specific substituted derivatives are often investigated for their unique properties and potential applications. This compound is one such derivative that serves as a key subject and intermediate in targeted research.

This compound, with the chemical formula C₁₀H₁₀N₂, is a solid at room temperature and is characterized by the addition of two methyl groups at the 6 and 7 positions of the parent quinoxaline ring. ontosight.ainih.gov This substitution pattern influences its chemical properties and makes it a valuable precursor in the synthesis of more complex molecules. ontosight.ai

Research into this compound often places it as a foundational building block for creating new compounds with specific biological activities. For instance, it has been used in the design and synthesis of novel kinase inhibitors, which are crucial in the study of neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that analogs derived from this compound can be fine-tuned to achieve selectivity for specific kinases, such as Glycogen (B147801) Synthase Kinase 3 beta (GSK3β). nih.gov

Furthermore, derivatives like N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-yl)-6,7-dimethylquinoxaline-2-carboxamide have been synthesized and evaluated as potential inhibitors for Apoptosis Signal-Regulated Kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. nih.gov The compound also serves as a precursor for ligands, such as 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline (dpdmq), used in the formation of transition metal complexes. evitachem.com These applications highlight the role of this compound as a key intermediate in the development of specialized chemical entities for medicinal and materials science research. ontosight.aievitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂ | ontosight.ainih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| Melting Point | 108-110°C | ontosight.ai |

Table 2: Evolution of Quinoxaline Synthesis Methods

| Method Type | Characteristics | Examples of Conditions/Catalysts | Source |

|---|---|---|---|

| Classical | High temperature, strong acid catalyst, long reaction times, potential for low yield. | Ethanol (B145695)/acetic acid, reflux conditions. | mdpi.commdpi.com |

| Green/Modern | Milder conditions, environmentally friendly, higher yields, shorter times, recyclable catalysts. | Zinc triflate, hexafluoroisopropanol (HFIP), bentonite (B74815) clay, microwave-assisted. | mdpi.comijpsjournal.commdpi.com |

Structure

2D Structure

Propriétés

IUPAC Name |

6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAAHJHQXOCSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289672 | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-23-3 | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7153-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dimethylquinoxaline and Its Derivatives

Classical Condensation Reactions

The traditional and most widely employed method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. cusat.ac.in This approach, established over a century ago, remains a fundamental strategy for accessing a wide array of quinoxaline derivatives. researchgate.net

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

The archetypal synthesis of 6,7-dimethylquinoxaline involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with an α-dicarbonyl compound, most commonly glyoxal (B1671930). This reaction is typically conducted under acidic or basic conditions at elevated temperatures to facilitate the cyclization and formation of the quinoxaline ring. The reaction proceeds via a sequential nucleophilic attack of the diamine's amino groups onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline core. The general reaction is versatile, allowing for the synthesis of various substituted quinoxalines by employing different derivatives of both the diamine and the dicarbonyl compound. cusat.ac.in

The reaction between 4,5-dimethyl-1,2-phenylenediamine and glyoxal sodium bisulfite in water is a common procedure that yields this compound. The use of different α-dicarbonyl compounds allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Table 1: Classical Synthesis of this compound Derivatives

| 1,2-Diamine | α-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | This compound | |

| 4,5-Dimethyl-1,2-phenylenediamine | Phenylglyoxal | 6,7-Dimethyl-2-phenylquinoxaline | thieme-connect.de |

Application in this compound-2,3(1H,4H)-dione Synthesis

A significant application of the classical condensation method is the synthesis of this compound-2,3(1H,4H)-dione. This derivative is prepared by the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate. The reaction is typically carried out under acidic conditions, often with reflux in hydrochloric acid, leading to high yields of the desired product. researchgate.netresearchgate.net The resulting this compound-2,3(1H,4H)-dione is a versatile intermediate for the synthesis of other functionalized quinoxaline derivatives. researchgate.net For instance, it can undergo N-alkylation reactions to produce a variety of derivatives with potential biological activities. researchgate.net

A study describes the synthesis of this compound-2,3(1H,4H)-dione by reacting 4,5-dimethyl-1,2-phenylenediamine with oxalic acid. vulcanchem.com Another work details the condensation with ethylenediamine (B42938) in the presence of glacial acetic acid as a catalyst to form a Schiff base derivative. researchgate.net

Formation of 6,7-Dimethyl-2,3-diphenylquinoxaline (B3025505)

The synthesis of 6,7-dimethyl-2,3-diphenylquinoxaline is another prime example of the classical condensation strategy. This compound is formed through the reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil (B1666583) (1,2-diphenylethane-1,2-dione). scielo.brchemicalbook.com The reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid. The resulting product, with phenyl groups at the 2 and 3 positions, serves as a building block for more complex molecules, including those with applications in materials science. For example, it has been used in the synthesis of fullerene derivatives for organic solar cells.

One method describes the reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil in ethanol at room temperature, which can be catalyzed by various agents to improve yield and reaction time. scielo.br

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of modern techniques and green chemistry principles in the synthesis of quinoxaline derivatives. tandfonline.combenthamdirect.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bhu.ac.in In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govthieme-connect.com This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture, which increases the frequency of molecular collisions.

Several studies have reported the successful application of microwave irradiation for the synthesis of this compound and its derivatives. For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be performed under solvent-free conditions or in green solvents like water or ethanol, further enhancing the environmental credentials of the method. bhu.ac.innih.gov One protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes copper-catalyzed intramolecular N-arylation under microwave irradiation, achieving excellent yields in short reaction times (45–60 minutes). beilstein-journals.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation of o-phenylenediamine (B120857) and benzil | 2-12 hours | 3-8 minutes | 80-97 | scielo.brthieme-connect.com |

| Synthesis of quinoxaline derivatives | Several hours | 5-8 minutes | Good to excellent | bhu.ac.in |

| CuI-catalyzed N-arylation | Not specified | 45-60 minutes | 83-97 | beilstein-journals.orgnih.gov |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirt.orgijirt.org In quinoxaline synthesis, this has translated into the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

Water, being a non-toxic and inexpensive solvent, has been explored as a medium for quinoxaline synthesis, often leading to high yields and simplified work-up procedures. mdpi.com The use of biodegradable and reusable catalysts, such as cellulose (B213188) sulfuric acid and various mineral-based catalysts, aligns with the goals of green chemistry. mdpi.comdergipark.org.tr For example, L-arabinose, a commercially accessible sugar, has been demonstrated as an effective and eco-friendly organocatalyst for the condensation of diketones and diamines. tandfonline.com Furthermore, the development of catalyst-free and solvent-free reaction conditions, often in conjunction with microwave irradiation, represents a significant advancement in sustainable quinoxaline synthesis. thieme-connect.com The use of reusable transition metal oxide-Bi(iii) cooperative catalysts has also been reported for the sustainable synthesis of quinoxalines through oxidative dehydrogenative couplings. rsc.org

Table 3: Green Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| L-arabinose | Condensation of diketones and diamines | Eco-friendly, commercially available | tandfonline.com |

| Phosphate-based fertilizers (MAP, DAP, TSP) | Heterogeneous catalysis at ambient temperature | Recyclable, excellent yields | dergipark.org.tr |

| Alumina-supported heteropolyoxometalates | Room temperature, toluene | Recyclable, high yields | nih.gov |

| Copper Oxide Nanoparticles (from orange peel extract) | Green solvent | Sustainable, high yields, reusable | tandfonline.com |

Role of Reusable Catalysts (e.g., Cellulose Sulfuric Acid)

In the pursuit of green and sustainable chemistry, reusable solid acid catalysts have emerged as a superior alternative to traditional homogeneous acid catalysts for the synthesis of quinoxaline derivatives. Cellulose sulfuric acid (CSA) stands out as an inexpensive, biodegradable, and highly efficient heterogeneous catalyst for this purpose. academie-sciences.frtandfonline.com The standard synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this would typically involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with glyoxal.

The use of CSA offers numerous advantages over conventional methods, which often require harsh conditions, long reaction times, and difficult-to-handle catalysts. tandfonline.commdpi.com CSA facilitates the reaction under mild conditions, such as at room temperature, and can be used in green solvents like water and ethanol or even under solvent-free conditions by physically grinding the reactants. academie-sciences.frresearchgate.net The catalyst demonstrates high stability and can be easily recovered by simple filtration and reused for multiple cycles without a significant loss in its catalytic activity. academie-sciences.frtandfonline.com This protocol is characterized by high product yields, easy work-up procedures, and the use of a non-toxic, non-corrosive, and inexpensive catalyst, making it an environmentally benign and advantageous method for preparing quinoxaline derivatives. academie-sciences.fr

Table 1: Advantages of Cellulose Sulfuric Acid (CSA) in Quinoxaline Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Eco-Friendly | Biodegradable and non-toxic catalyst. | academie-sciences.frtandfonline.com |

| Reusable | Can be recovered and reused for several cycles with no significant loss of activity. | academie-sciences.frtandfonline.comtandfonline.com |

| High Efficiency | Provides good to excellent yields in short reaction times. | academie-sciences.frresearchgate.net |

| Mild Conditions | Reactions can be carried out at room temperature. | academie-sciences.frresearchgate.net |

| Versatile | Effective in green solvents (H₂O, EtOH) and under solvent-free conditions. | academie-sciences.frtandfonline.com |

| Easy Work-up | The solid catalyst is easily separated from the reaction mixture by filtration. | academie-sciences.fr |

| Cost-Effective | Prepared from inexpensive cellulose. | tandfonline.com |

Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile platform for extensive functionalization and derivatization. By introducing various chemical moieties at different positions on the quinoxaline ring, chemists can systematically modify its electronic, steric, and physicochemical properties.

A key precursor for derivatization, this compound-2,3(1H,4H)-dione, is frequently used to synthesize polydentate Schiff base ligands. evitachem.com These ligands are typically formed through a condensation reaction between the dione (B5365651) and a primary amine-containing compound. For instance, reacting this compound-2,3(1H,4H)-dione with ethylenediamine leads to the formation of (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. evitachem.comresearchgate.net This Schiff base can act as a tridentate ON₂ chelating agent. Similarly, condensation with thiosemicarbazide (B42300) yields a quinoxaline-2,3-dione-thiosemicarbazone ligand, which behaves as a monobasic tridentate ligand. eurjchem.comresearchgate.net These Schiff bases readily coordinate with a variety of transition metal ions, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), to form stable metal complexes with diverse geometries. researchgate.neteurjchem.com

Table 2: Synthesis of Schiff Base Ligands from this compound-2,3(1H,4H)-dione

| Reagent | Resulting Schiff Base Ligand | Coordinating Nature | Source(s) |

|---|---|---|---|

| Ethylenediamine | (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Tridentate (ON₂) | evitachem.comresearchgate.net |

The structural diversification of the this compound core can be achieved through various synthetic strategies, allowing for the introduction of a wide range of substituents at the 2-, 3-, 5-, and 8- positions.

Halomethylation: Introducing halomethyl groups at the 2- and 3-positions has been explored. For example, 2,3-bis(fluoromethyl)-6,7-dimethylquinoxaline has been synthesized and studied. jst.go.jp

Condensation Reactions: The foundational synthesis of the quinoxaline ring itself allows for diversification. Reacting 4,5-dimethyl-1,2-phenylenediamine with various α-dicarbonyl compounds or α-bromo ketones results in diverse substituents at the 2- and 3-positions. For instance, condensation with 2'-bromoacetophenone (B1265738) derivatives can introduce substituted aryl groups. mdpi.com

Amidation and Further Modification: The synthesis of N-(substituted)-6,7-dimethylquinoxaline-2-carboxamides allows for the attachment of complex heterocyclic moieties, such as 4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine, to the quinoxaline core via an amide linkage. nih.gov

Schiff Base Strategy: A series of new heterocyclic analogs have been synthesized by appending different functionalities to the this compound core using a Schiff base strategy, demonstrating a powerful tool for creating libraries of compounds for biological screening. researchgate.net

These functionalization reactions enable the fine-tuning of the molecule's properties for specific applications, such as in materials science or medicinal chemistry. nih.gov

Quinoxaline carboxylic acid derivatives represent another important class of functionalized compounds. A key starting material for these syntheses is this compound-2,3-dicarboxylic acid anhydride (B1165640). researchgate.net This anhydride can be prepared from 4,5-dimethyl-1,2-phenylenediamine and the sodium salt of dihydroxytartaric acid. researchgate.net

Treatment of the anhydride with binucleophiles, such as 1,2-phenylenediamines or 2-aminophenol, in refluxing ethanol yields 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net These derivatives can undergo further transformations. For example, reaction with acetic anhydride can lead to acetylation or cyclization to form pyrrolo[3,4-d]quinoxaline derivatives. researchgate.net Additionally, condensation of the carboxylic acid function with aromatic aldehydes can furnish Schiff's bases. researchgate.net Another route involves the oxidation of 2-methylquinoxaline (B147225) derivatives to form the corresponding quinoxaline-2-carboxylic acid, which can then be coupled with various amines to produce a range of amide derivatives. nih.gov

The synthesis of quinoxaline nucleosides has been pursued, particularly for their potential antiviral activities. mdpi.com A common strategy involves the synthesis of acyclic nucleoside analogs starting from a 6,7-dimethylquinoxalin-2-one precursor. researchgate.netresearchgate.netnih.gov

The synthetic pathway typically begins with the N-alkylation of the 6,7-dimethylquinoxalin-2-one base. researchgate.netnih.gov The quinoxaline base is treated with a chiral electrophile, such as (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl-p-toluenesulfonate, in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). mdpi.comresearchgate.netnih.gov This reaction furnishes a protected diol intermediate. Subsequent acid-catalyzed hydrolysis removes the acetonide protecting group to yield the final acyclic nucleoside, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one. mdpi.comresearchgate.netnih.gov This synthetic route provides access to chiral quinoxaline nucleosides with defined stereochemistry.

The reduction of the quinoxaline ring system can lead to various hydrogenated derivatives, and controlling the stereochemistry of these reactions is crucial. While specific studies on this compound are limited, pathways can be inferred from the reduction of closely related analogs.

The reduction of 2,3-dimethylquinoxaline (B146804) is known to be stereospecific. cdnsciencepub.com Catalytic hydrogenation typically yields the 5,10-dihydro derivative, whereas reduction with lithium aluminum hydride (LiAlH₄) leads to the stereospecific formation of cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. cdnsciencepub.com This stereospecificity is a known characteristic of the reduction of 2,3-disubstituted quinoxalines. cdnsciencepub.com

Furthermore, the stereoselective reduction of quinoxalin-2-ones to 3,4-dihydroquinoxalin-2(1H)-ones has been achieved using Hantzsch esters in the presence of a chiral phosphoric acid catalyst. thieme-connect.de These examples suggest that the pyrazine (B50134) ring of this compound and its derivatives can be reduced stereoselectively to yield either cis-dihydro or cis-tetrahydro products, depending on the substrate and the choice of reducing agent and catalyst.

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions

The quinoxaline (B1680401) ring system can undergo both oxidation and reduction, leading to a range of derivatives with different oxidation states.

The oxidation of 6,7-dimethylquinoxaline and its derivatives can target either the quinoxaline core or its substituents, depending on the oxidizing agent and reaction conditions. The electron-donating nature of the two methyl groups on the benzene (B151609) ring can influence the susceptibility of the ring to oxidative processes.

Commonly, oxidation of the quinoxaline ring itself can lead to the formation of dicarboxylic acids. For instance, this compound can be oxidized to yield quinoxaline-2,3-dicarboxylic acid derivatives. This transformation typically employs strong oxidizing agents.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium permanganate, Chromium trioxide | Quinoxaline-2,3-dicarboxylic acid derivatives | |

| 1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline | - | This compound-2,3-diol (B182729) | nih.gov |

Furthermore, derivatives such as this compound-2,3-diol are also susceptible to oxidation reactions. vulcanchem.com Research has also documented the oxidative cleavage of related tetrahydro-6,7-dimethylquinoxaline structures, which results in the formation of diols. nih.gov

The reduction of the quinoxaline ring system is a well-established transformation that leads to the formation of dihydro- and tetrahydroquinoxaline derivatives. These reduced heterocycles are important intermediates in organic synthesis. The reduction can be achieved using various reducing agents, with the product depending on the specific reagent and conditions employed.

Catalytic hydrogenation or the use of hydride-reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride can effectively reduce the pyrazine (B50134) ring of this compound. The reduction can proceed in a stepwise manner, first yielding a dihydroquinoxaline, which can then be further reduced to a tetrahydroquinoxaline. For example, the reduction of quinoxalin-2-ones with lithium aluminum hydride has been shown to produce 1,2,3,4-tetrahydroquinoxalines. nih.gov Studies have also demonstrated the electrochemical reduction of this compound to its corresponding radical anion and 1,4-dihydroquinoxaline radical cation.

| Starting Material | Reducing Agent/Method | Product | Reference |

|---|---|---|---|

| This compound | Sodium borohydride, Lithium aluminum hydride | Dihydroquinoxaline derivatives | |

| This compound | Cathodic reduction | 1,4-Dihydro-6,7-dimethylquinoxaline radical cation | |

| Quinoxalin-2-ones | Lithium aluminum hydride (LiAlH₄) | 1,2,3,4-Tetrahydroquinoxalines | nih.gov |

| 6,7-dimethyl-2-phenylquinoxaline | Butane-1,2-diol (in an iron-catalyzed reaction) | 2-Ethyl-6,7-dimethylquinoxaline | rsc.org |

A one-pot synthesis method for creating tetrahydroquinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds has been developed, which inherently involves a reduction step. rsc.org

Substitution Reactions

The this compound core is amenable to both nucleophilic and electrophilic substitution reactions, occurring at either the pyrazine or the benzene portion of the molecule.

The nitrogen atoms within the pyrazine ring of this compound can act as nucleophiles. evitachem.com This reactivity is particularly evident in reactions such as N-alkylation or in the formation of N-oxides. The reactivity towards nucleophiles can be significantly enhanced in quinoxaline N-oxides, especially at the carbon atom adjacent (alpha) to the N-oxide group. thieme-connect.de

Research on related dichloroquinoxalines has shown that in nucleophilic aromatic substitution (NAS) reactions, nitrogen-based nucleophiles often provide higher yields compared to oxygen-based nucleophiles. udayton.edu This highlights the propensity for substitution reactions to occur at positions on the pyrazine ring when suitable leaving groups are present.

In general, the quinoxaline ring system is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine ring. However, the presence of electron-donating groups on the benzene ring can facilitate such reactions. In this compound, the two methyl groups act as activating groups, making the benzene portion of the molecule more susceptible to electrophilic attack than the parent quinoxaline. thieme-connect.de

Theoretical calculations and experimental evidence suggest that electrophilic substitution is most likely to occur at positions 5 and 8 of the quinoxaline core, as these positions have the highest electron density. thieme-connect.de The electron-donating effect of the methyl groups at positions 6 and 7 further enhances the electron density of the benzenoid ring, thereby facilitating substitution at these sites. thieme-connect.dethieme-connect.de

Complexation and Coordination Chemistry

The two nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them excellent sites for coordination with metal ions. This property has led to the extensive use of this compound and its derivatives as ligands in coordination chemistry, forming a wide array of metal complexes.

Derivatives such as This compound-2,3-dione (B12348963) serve as versatile precursors for synthesizing polydentate Schiff base ligands. evitachem.comresearchgate.neteurjchem.com These ligands readily chelate with a variety of transition metals. For example, a ligand derived from the condensation of this compound-2,3(1H,4H)-dione and ethylenediamine (B42938) has been used to prepare complexes with manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and vanadium(IV). researchgate.net Similarly, a Schiff base formed from the dione (B5365651) and thiosemicarbazide (B42300) coordinates with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). eurjchem.comresearchgate.net

| Ligand/Precursor | Metal Ion | Complex Type/Geometry | Reference |

|---|---|---|---|

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), V(IV) | 1:1 metal-to-ligand ratio, generally octahedral | researchgate.net |

| Schiff base of 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione and thiosemicarbazide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Monomer, tetrahedral | eurjchem.com |

| 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline | Ruthenium (Ru) | Arene Ru complexes | isca.me |

| This compound-2,3-dithiolate | Platinum (Pt(II)) | Luminescent square-planar complexes | acs.org |

Furthermore, more complex ligands like 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline have been employed to create mono- and dinuclear ruthenium complexes. isca.me The coordination chemistry also extends to dithiolate derivatives, as seen in the formation of luminescent platinum(II) complexes with this compound-2,3-dithiolate. acs.org These studies underscore the importance of this compound as a fundamental building block in the design of novel coordination compounds.

Formation of Transition Metal Complexes with this compound Derivatives as Ligands

Derivatives of this compound are effective precursors for the synthesis of a variety of transition metal complexes. The nitrogen atoms within the quinoxaline ring system provide key sites for coordination with metal ions.

A notable precursor is This compound-2,3(1H,4H)-dione . This compound can be reacted with other reagents to form more complex Schiff base ligands that readily coordinate with metal ions. evitachem.com For instance, condensation of the dione with ethylenediamine produces (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one , a polydentate Schiff base ligand. evitachem.com This ligand has been shown to form stable complexes with a range of divalent and tetravalent transition metal ions, including manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and vanadium(IV). evitachem.com

Another significant ligand derived from the quinoxaline family is 6,7-Dimethyl-2,3-di-(6-methyl-2-pyridyl)quinoxaline (dmpq) . This derivative serves as a ligand in the formation of complexes, particularly with cobalt(II), nickel(II), and copper(II) halides. evitachem.com Additionally, research has demonstrated the synthesis of diethoxo-bridged dinuclear chromium(III) complexes using This compound-2,3-dione as a key component. researchgate.net

The following table summarizes representative transition metal complexes formed from this compound derivatives.

| Ligand Derivative | Metal Ion(s) | Resulting Complex Type |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), V(IV) | Schiff base complexes evitachem.com |

| 6,7-Dimethyl-2,3-di-(6-methyl-2-pyridyl)quinoxaline (dmpq) | Co(II), Ni(II), Cu(II) | Halide complexes evitachem.com |

| This compound-2,3-dione | Cr(III) | Diethoxo-bridged dinuclear complex researchgate.net |

Investigation of Ligand Denticity and Coordination Geometries

The manner in which a ligand binds to a central metal atom is defined by its denticity , which refers to the number of donor atoms in the ligand that attach to the metal. wikipedia.orgbyjus.com Ligands can be monodentate (one binding site), bidentate (two binding sites), or polydentate (multiple binding sites). wikipedia.orglibretexts.org The number of attached atoms and their spatial arrangement determine the coordination geometry of the resulting complex, which describes the 3D pattern of the atoms surrounding the central metal ion. wikipedia.org Common geometries include tetrahedral, square planar, and octahedral. wikipedia.orgyoutube.com

The derivative (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically functions as a tridentate ON2 chelating agent. evitachem.com This means it uses one oxygen and two nitrogen atoms to bind to a single metal ion, creating a stable, multi-ring structure.

Complexes formed with the 6,7-Dimethyl-2,3-di-(6-methyl-2-pyridyl)quinoxaline (dmpq) ligand exhibit diverse coordination geometries. evitachem.com Most of the complexes formed with cobalt(II), nickel(II), and copper(II) halides are found to have a tetrahedral geometry. evitachem.com However, a notable exception is the complex formed with nickel(II) chloride, NiCl2(dmpq), which adopts a distorted octahedral geometry. evitachem.com

The table below details the observed denticity and geometries for specific complexes.

| Ligand | Metal Complex Example | Ligand Denticity | Coordination Geometry |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | [M(ligand)...] where M = Mn(II), Co(II), etc. | Tridentate evitachem.com | Varies with metal |

| 6,7-Dimethyl-2,3-di-(6-methyl-2-pyridyl)quinoxaline (dmpq) | CoCl2(dmpq) | Bidentate or Tetradentate | Tetrahedral evitachem.com |

| 6,7-Dimethyl-2,3-di-(6-methyl-2-pyridyl)quinoxaline (dmpq) | NiCl2(dmpq) | Bidentate or Tetradentate | Distorted Octahedral evitachem.com |

Role of Substituents in Complex Formation

Substituents on the quinoxaline ring play a crucial role in modulating the electronic properties and, consequently, the reactivity and selectivity of the molecule during complex formation. The presence, position, and nature of these substituent groups can influence the electron density of the quinoxaline core, affecting the strength and nature of the coordination bonds. researchgate.net

For example, studies on the 13C NMR spectra of quinoxaline derivatives show that substituents on the benzenoid ring (positions 5, 6, 7, and 8) influence the chemical shifts and coupling patterns of the carbon atoms. This indicates a direct electronic effect that alters the molecule's interaction potential. Research into kinase inhibitors based on the this compound scaffold has shown that the addition of bromo or chloro functionalities can enhance selectivity towards specific biological targets. researchgate.net This suggests that electron-withdrawing groups can fine-tune the binding characteristics of the ligand. A systematic adjustment of electron density through different substituents offers a strategy for developing more effective and selective compounds. nih.gov

Reductive Metallation and Esterification

Beyond its role as a ligand, this compound and its derivatives can undergo specific chemical reactions that modify their structure.

Reductive Metallation : This process involves the reduction of the quinoxaline derivative, typically with a strong reducing agent like sodium metal in an appropriate solvent such as tetrahydrofuran (B95107) (THF). evitachem.com This reaction leads to the formation of a dianion. This highly reactive intermediate can then be treated with various electrophiles, such as alkylating or acylating agents, to introduce new functional groups onto the molecule. evitachem.com A similar process, known as metallation, can be achieved on related dimethylquinoxalines using lithium diisopropylamide (LDA) to generate carbanions that can also react with electrophiles. researchgate.net

Esterification : Certain derivatives of this compound can undergo esterification. evitachem.com This reaction typically involves reacting the compound with an alcohol in the presence of an acid catalyst to form an ester. This pathway is particularly relevant for derivatives that possess carboxylic acid or related functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of 6,7-Dimethylquinoxaline and its derivatives, providing detailed information about the chemical environment of individual atoms.

In ¹H NMR spectroscopy, the proton signals of this compound derivatives are well-defined. For instance, in 6,7-dimethyl-2,3-diphenylquinoxaline (B3025505), the two protons on the quinoxaline (B1680401) ring appear as a singlet at 7.93 ppm, while the two methyl groups also present as a singlet at 2.52 ppm. rsc.org The aromatic protons of the phenyl substituents are observed in the range of 7.29-7.50 ppm. rsc.org Similarly, for 6,7-dimethyl-2-phenylquinoxaline, the proton on the quinoxaline ring is a singlet at 9.20 ppm, and the two aromatic protons of the quinoxaline core are seen as singlets at 7.88 ppm and 7.83 ppm. rsc.org The six protons of the two methyl groups appear as a singlet at 2.48 ppm. rsc.org

The analysis of derivatives such as 2-(1H-Indol-3-yl)-6,7-dimethylquinoxaline further illustrates the power of NMR. In its ¹H NMR spectrum (in DMSO-d₆), a broad singlet for the indole (B1671886) NH proton is seen at 12.21 ppm. arkat-usa.org The aromatic protons of the quinoxaline and indole rings appear between 7.18 and 9.33 ppm, while the two methyl groups give rise to singlets at 2.42 and 2.39 ppm. arkat-usa.org The ¹³C NMR spectrum of this derivative shows a multitude of signals corresponding to the different carbon environments within the complex structure. arkat-usa.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

| 6,7-dimethyl-2,3-diphenylquinoxaline | 7.93 (s, 2H), 7.50 (dd, J = 7.5, 2.1 Hz, 4H), 7.35 - 7.29 (m, 6H), 2.52 (s, 6H) | 152.61, 140.63, 140.34, 139.51, 129.96, 128.63, 128.33, 128.30, 20.55 | CDCl₃ | rsc.org |

| 6,7-dimethyl-2-phenylquinoxaline | 9.20 (s, 1H), 8.15 (d, J = 7.0 Hz, 2H), 7.88 (s, 1H), 7.83 (s, 1H) 7.56 - 7.47 (m, 3H), 2.48 (s, 6H) | 151.08, 142.46, 141.32, 140.89, 140.62, 140.21, 137.21, 129.92, 129.16, 128.74, 128.22, 127.47, 20.46, 20.43 | CDCl₃ | rsc.org |

| 2-(1H-Indol-3-yl)-6,7-dimethylquinoxaline | 12.21 (brs, 1H, NH), 9.33 (s, 1H, Ar-CH), 8.74 (dd, J = 3.1 Hz, 7.8 Hz , 1H, Ar-CH), 8.50 (s, 1H, Ar-CH), 7.81 (s, 1H, Ar-CH), 7.71 (s, 1H, Ar-CH), 7.20-7.19 (m, 1H, Ar-CH), 7.19-7.18 (m, 2H, Ar-CH), 2.42 (s, 3H, CH₃), 2.39 (s, 3H, CH₃) | Not fully reported | DMSO-d₆ | arkat-usa.org |

| 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline | 12.01 (brs, 1H, NH), 9.30 (s, 1H, Ar-CH), 8.45 (s, 1H, Ar-CH), 8.29 (d, J = 2.5 Hz, 1H, Ar-CH), 7.79 (s, 1H, Ar-CH), 7.70 (s, 1H, Ar-CH), 7.37 (s, 1H, Ar-CH), 6.85-6.83 (m, 1H, Ar-CH), 2.99 (s, 3H, -OCH₃), 2.42 (s, 3H, CH₃), 2.39 (s, 3H, CH₃) | 155.07, 150.84, 143.90, 141.16, 140.31, 138.63, 137.8, 133.13, 129.79, 128.37, 128.13, 112.57, 104.81, 55.90, 20.30, 20.15 | DMSO-d₆ | arkat-usa.org |

| 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline | 11.98 (brs, 1H, NH), 9.31 (s, 1H, Ar-CH), 8.73 (d, J = 2.3 Hz, 1H, Ar-CH), 8.58 (s, 1H, Ar-CH), 7.81 (s, 1H, Ar-CH), 7.70 (s, 1H, Ar-CH), 7.54-7.52 (m, 1H, Ar-CH), 7.20 (dd, J = 2.5 Hz, 7.8 Hz, 1H, Ar-CH), 2.42 (s, 3H, CH₃), 2.39 (s, 3H, CH₃) | 150.20, 143.80, 141.04, 140.58, 138.8, 138.2, 136.7, 131.05, 128.37, 128.12, 125.6, 122.7, 21.7, 114.4, 113.0, 20.23, 20.15 | DMSO-d₆ | arkat-usa.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives by detecting the vibrational frequencies of chemical bonds.

For this compound-2,3(1H,4H)-dione, the FTIR spectrum shows characteristic bands for N-H stretching in the range of 3200-3100 cm⁻¹, C=O (lactam) stretching at 1734 cm⁻¹, and C=N stretching of the pyrazine (B50134) ring at 1610 cm⁻¹. semanticscholar.orgscialert.net The C-N stretching of the pyrazine ring is observed at 1320 cm⁻¹. semanticscholar.org When this compound is reacted to form a Schiff base with thiosemicarbazide (B42300), new bands appear, such as a broad N-H (amide and lactam) stretch at 3250 cm⁻¹, a C=O (amide) stretch at 1680 cm⁻¹, and an aliphatic C-H stretch from the methyl groups at 2972 cm⁻¹. semanticscholar.org

In another example, the FTIR spectrum of 2-(1H-Indol-3-yl)-6,7-dimethylquinoxaline displays a characteristic N-H stretching vibration at 3432 cm⁻¹. arkat-usa.org Similarly, the 5-chloro derivative shows an N-H stretch at 3337 cm⁻¹, and the 5-methoxy derivative at 3431 cm⁻¹. arkat-usa.org These specific absorption bands are crucial for confirming the presence of key functional groups and for monitoring chemical transformations. scialert.neteurjchem.com

| Compound/Derivative | Vibrational Frequency (cm⁻¹) | Assignment | Reference |

| This compound-2,3(1H,4H)-dione | 3200-3100 | N-H (Quinoxalineamido) | semanticscholar.org |

| 1734 | C=O (Lactam) | semanticscholar.org | |

| 1610 | C=N (Amide pyrazine) | semanticscholar.orgscialert.net | |

| 1320 | C-N (Pyrazine ring) | semanticscholar.org | |

| Schiff base with thiosemicarbazide | 3250 | N-H (Amide and lactam) | semanticscholar.org |

| 1680 | C=O (Amide) | semanticscholar.org | |

| 2972 | C-H (Aliphatic-CH₃) | semanticscholar.org | |

| 2-(1H-Indol-3-yl)-6,7-dimethylquinoxaline | 3432 | N-H | arkat-usa.org |

| 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline | 3337 | N-H | arkat-usa.org |

| 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline | 3431 | N-H | arkat-usa.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives, thereby confirming their molecular formulas. scialert.neteurjchem.com

The molecular weight of this compound is 158.20 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, such as an [M+H]⁺ ion at m/z 161.1079 for the protonated molecule.

In the study of derivatives, such as a complex of This compound-2,3-dione (B12348963) (DMQX) with molybdenum and bipyridine, mass spectrometry revealed a molecular ion peak at m/z 777.47. ijarbs.com The fragmentation pattern showed successive losses of three CO ligands, with peaks at 749.47, 721.46, and 693.46 m/z, followed by the loss of two bipyridine ligands, with peaks at 662.29 and 466.11 m/z. ijarbs.com A fragment corresponding to Mo(DMQX)Mo was also observed at 381.33 m/z. ijarbs.com

For (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, the mass spectrum showed the molecular ion peak [M]⁺ at m/z 232 (100%) and another peak at m/z 230 (60%). researchgate.net A fragment corresponding to the loss of two methyl groups was observed at m/z 201 (40%). researchgate.net

| Compound/Derivative | m/z | Assignment | Reference |

| This compound | 161.1079 | [M+H]⁺ | |

| Mo₂(bpy)₂(DMQX)(CO)₃ complex | 777.47 | Molecular ion | ijarbs.com |

| 749.47, 721.46, 693.46 | Loss of CO ligands | ijarbs.com | |

| 662.29, 466.11 | Loss of bipyridine ligands | ijarbs.com | |

| 381.33 | Mo(DMQX)Mo fragment | ijarbs.com | |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | 232 | [M]⁺ (100%) | researchgate.net |

| 230 | [M]⁺ (60%) | researchgate.net | |

| 201 | [M-2CH₃]⁺ (40%) | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Complex Characterization

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its derivatives, which is particularly useful for characterizing the electronic structure and the formation of metal complexes. scialert.neteurjchem.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. msu.edulibretexts.org

For this compound-2,3(1H,4H)-dione in methanol, the UV-Vis spectrum exhibits absorption maxima (λmax) at 330 nm and 290 nm. semanticscholar.org In another study using DMSO as the solvent, the free ligand showed two absorptions at 324 nm and 410 nm, which are attributed to π–π* and n-π* intraligand transitions, respectively. asmarya.edu.ly A related compound, This compound-2,3-diol (B182729), displayed absorption bands at 350 nm and 445 nm in DMSO, also assigned to π–π* and n-π* transitions. asmarya.edu.ly

The UV-Vis spectrum of a molybdenum complex with this compound-2,3-dione in DMSO provides further information on the electronic environment of the complex. ijarbs.com The specific wavelengths of absorption can indicate the coordination of the ligand to the metal center and the resulting changes in the electronic energy levels. ijarbs.comresearchgate.net

| Compound/Derivative | λmax (nm) | Solvent | Transition | Reference |

| This compound-2,3(1H,4H)-dione | 330, 290 | Methanol | Not specified | semanticscholar.org |

| This compound-2,3(1H,4H)-dione | 324, 410 | DMSO | π–π* and n-π | asmarya.edu.ly |

| This compound-2,3-diol | 350, 445 | DMSO | π–π and n-π* | asmarya.edu.ly |

Powder X-Ray Diffraction (PXRD) for Grain Size and Structural Investigations

Powder X-Ray Diffraction (PXRD) is a powerful technique for investigating the crystalline structure of materials, providing information on phase purity, crystal lattice parameters, and grain size. sgservice.com.twresearchgate.net In the context of this compound research, PXRD is particularly valuable for studying the solid-state properties of its derivatives and coordination polymers.

For instance, in situ PXRD heating studies have been employed to monitor the solid-state transformation of silver(I) coordination polymers containing quinoxaline ligands. whiterose.ac.uk These studies can reveal changes in the crystal structure upon heating, such as the loss of a ligand molecule, leading to a phase transformation. whiterose.ac.uk The diffraction patterns collected at different temperatures allow for the identification of the starting material, the final product, and any intermediate phases. whiterose.ac.uk

In another application, the PXRD pattern of an aggregation-induced emission luminogen (AEEgen) containing a quinoxaline moiety was used to confirm its reversible mechanochromic behavior. acs.org The change from a crystalline to an amorphous phase upon mechanical grinding and the regeneration of the crystalline state upon exposure to solvent vapor were monitored by the changes in the PXRD patterns. acs.org This demonstrates the utility of PXRD in characterizing the solid-state structural dynamics of functional materials derived from this compound.

While specific PXRD data for the parent this compound is not detailed in the provided search results, the application of this technique to its derivatives highlights its importance in solid-state characterization. The diffraction peaks (2θ values) and their intensities are unique to a specific crystalline structure and serve as a fingerprint for identification and structural analysis.

Electrochemical Investigations of 6,7 Dimethylquinoxaline Compounds

Cyclic Voltammetry Studies of Quinoxaline (B1680401) Derivatives

Cyclic voltammetry (CV) is a fundamental technique used to explore the redox properties of quinoxaline compounds. metrohm.com It provides insights into the stability of the electrolyte, the general redox behavior of the material, and the reversibility of electron transfer reactions. metrohm.com

In studies of quinoxaline derivatives, CV typically reveals reversible reduction waves, which are assigned to the formation of a radical anion centered on the quinoxaline moiety. utexas.edu The oxidation waves, however, often depend on the nature of the substituent groups attached to the quinoxaline core. utexas.edu For instance, derivatives with strong donor groups like triphenylamine (B166846) may exhibit a two-electron oxidation wave. utexas.edu

A study involving a series of donor-acceptor compounds based on an electron-accepting quinoxaline group showed that the reduction is centered on the quinoxaline, while oxidation is centered on the donor substituents. utexas.edu The reversibility of these oxidation waves can be influenced by the scan rate. For some fluorene (B118485) derivatives, the oxidation waves become reversible at higher scan rates. utexas.edu

The solvent and electrolyte system can also significantly impact the electrochemical activity. Quinoxalines may be electrochemically inactive in certain electrolytes like propylene (B89431) carbonate, but show activity in the presence of additives like LiBF4 and trace water, which can form an adduct with the quinoxaline. researchgate.net

Electrochemical Reduction Pathways and Redox Systems

The electrochemical reduction of quinoxaline derivatives can proceed through different pathways depending on the reaction conditions and the molecular structure. In hydroorganic media, 2,3-dimethylpyrazino[2,3-b]quinoxaline and 2-phenylpyrazino[2,3-b]quinoxaline (B14430456) are electrochemically reduced to their corresponding 5,10-dihydro derivatives. cdnsciencepub.com These compounds form a redox system with their reduced forms. cdnsciencepub.com

The reduction of the parent quinoxaline can lead to the formation of a radical anion. wiley.com In the presence of a proton source like trifluoroacetic acid (TFA), a new reduction peak can emerge at a less negative potential, corresponding to the reduction of the protonated quinoxaline. wiley.com

The stability of the reduced species is a critical factor, particularly in applications like aqueous redox flow batteries. For example, 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) in its reduced form is susceptible to tautomerization under alkaline conditions, which can lead to capacity fade. acs.org

The table below summarizes the electrochemical reduction products of some quinoxaline derivatives.

| Derivative | Reduction Product | Medium | Reference |

| 2,3-dimethylpyrazino[2,3-b]quinoxaline | 5,10-dihydro-2,3-dimethylpyrazino[2,3-b]quinoxaline | Hydroorganic | cdnsciencepub.com |

| 2-phenylpyrazino[2,3-b]quinoxaline | 5,10-dihydro-2-phenylpyrazino[2,3-b]quinoxaline | Hydroorganic | cdnsciencepub.com |

| Quinoxaline | Radical anion | CH3CN/TFA | wiley.com |

| 2,3-dimethylquinoxaline-6-carboxylic acid | Reduced form subject to tautomerization | Alkaline aqueous | acs.org |

Influence of Substituents on Electrochemical Behavior

Substituents on the quinoxaline ring play a crucial role in modulating its electrochemical properties. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, directly influences the redox potentials. researchgate.netacs.org

Electron-withdrawing groups generally increase the reduction potential, making the compound easier to reduce. researchgate.netutexas.edu For instance, the presence of cyano groups on the quinoxaline core makes the compound much easier to reduce compared to derivatives with methyl or triphenylamine groups. utexas.edu Conversely, electron-donating groups, such as methyl groups, tend to decrease the reduction potential. researchgate.netoup.com This effect was observed in the electrochemical arylation of 6,7-dimethylquinoxaline, where a decreased yield was obtained due to its electron-rich nature. wiley.com

The position of the substituents also has a significant impact. For quinone derivatives, substitution adjacent to the carbonyl/hydroxyl groups has a strong influence on the redox potential. nih.gov In a study on pyridoimidazoquinoxaline (PIQ) derivatives, the introduction of electron-donating methyl groups at the 8- and/or 9-positions slightly lowered the reduction potential, while electron-withdrawing chloro or benzoyl groups caused an increase. oup.com

The following table illustrates the effect of different substituents on the reduction potential of quinoxaline derivatives.

| Derivative | Substituent(s) | Effect on Reduction Potential | Reference |

| Cyano-substituted quinoxalines | Electron-withdrawing (CN) | Easier to reduce | utexas.edu |

| This compound | Electron-donating (CH3) | Harder to reduce | wiley.com |

| 8,9-dimethyl-3-tert-butyl-PIQ | Electron-donating (CH3) | Slightly lowered | oup.com |

| 8-chloro-3-tert-butyl-PIQ | Electron-withdrawing (Cl) | Increased | oup.com |

| 8-benzoyl-3-tert-butyl-PIQ | Electron-withdrawing (Benzoyl) | Increased | oup.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Orbital Calculations (e.g., AM1) for Electronic Properties

Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), are utilized to investigate the electronic properties of quinoxaline (B1680401) derivatives. These calculations provide valuable information on molecular geometry, heats of formation, and frontier molecular orbital energies (HOMO and LUMO). For instance, studies on related quinoxalinedione (B3055175) derivatives have employed AM1 calculations to understand their crystal structure and electronic characteristics. evitachem.com The method has been used to calculate conformational energies and the barrier to rotation around single bonds connecting aromatic rings in polymer models, which is influenced by the interplay between steric and conjugative effects. kpi.ua An increase in the torsion angle between rings leads to a decrease in π-electron delocalization, which is a key factor in determining electronic properties. kpi.ua While AM1 calculations have proven useful, in some cases they have been found to be less accurate than other methods in predicting conformational energy minima that align with crystallographic data. kpi.ua

| Calculated Property | Method | Significance |

| Electronic Properties | AM1 | Provides insight into electronic structure and reactivity. evitachem.com |

| Conformational Energy | AM1 | Determines barriers to bond rotation and preferred molecular shape. kpi.ua |

| Heat of Formation | AM1 | Indicates the thermodynamic stability of the molecule. kpi.ua |

| Frontier Orbital Energies | AM1 | Helps predict chemical reactivity and electronic transitions. oup.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for studying the electronic and geometric properties of quinoxaline-based compounds with high accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-31+G(d,p), are performed to obtain optimized molecular structures and a range of electronic parameters. researchgate.netresearchgate.net

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of the molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) analysis is used to identify the regions of a molecule that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net These computational studies have found good correlation between calculated quantum chemical parameters and experimentally observed phenomena. researchgate.net

| Parameter | Method/Basis Set | Application |

| Electronic & Geometric Properties | DFT (B3LYP/6-31+G(d,p)) | Study of stable structures and electronic characteristics. researchgate.net |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-31G**) | Characterization of chemical hardness, softness, and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of potential sites for electrophilic and nucleophilic attack. researchgate.net |

| Dipole Moment & Polarizability | DFT | Determination of nonlinear optical (NLO) properties. researchgate.net |

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is extensively used to understand the structural basis of the biological activity of 6,7-dimethylquinoxaline derivatives and to guide the design of more potent and selective inhibitors.

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity between a ligand and its biological target. For this compound analogs, these studies have been crucial in assessing their potential as therapeutic agents. For example, docking studies of novel 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives against the dipeptidyl peptidase-IV (DPP-4) enzyme revealed that several compounds fit well within the active pocket, correlating with their significant inhibitory activity. nih.gov Similarly, in the development of kinase inhibitors for Alzheimer's disease, molecular modeling was employed to evaluate the binding of this compound analogs to targets like Glycogen (B147801) Synthase Kinase-3β (GSK3β). researchgate.netnih.gov The calculated binding energies from these studies help to prioritize compounds for synthesis and biological testing.

A detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site is fundamental to understanding the mechanism of action. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

For this compound analogs designed as GSK3β inhibitors, molecular docking revealed key interactions responsible for their potency and selectivity. researchgate.netnih.gov A primary hydrogen bond was observed between the designed molecules and the backbone of the Val 135 residue in the GSK3β active site. researchgate.net This interaction was considered critical for instigating the inhibitory potency. researchgate.net Additional non-covalent interactions, such as those between the aromatic nucleus of the quinoxaline derivative and residues like Arg 141 and Thr 138, were thought to enhance selectivity. researchgate.net The 6,7-dimethyl substitution pattern can increase the electron density in the quinoxaline ring, which may enhance π-π stacking interactions with aromatic residues in the binding pocket of proteins or DNA.

| Target Protein | Interacting Residues | Interaction Type | Significance |

| GSK3β | Val 135 | Hydrogen Bonding | Considered crucial for inhibitory potency. researchgate.net |

| GSK3β | Arg 141 / Thr 138 | Non-covalent Interactions | Believed to enhance selectivity. researchgate.net |

| DPP-4 | Active Site Residues | Multiple (H-bonding, etc.) | Correlates with significant suppression activity. nih.gov |

Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the resulting changes in binding affinity and interactions through computational models, researchers can deduce which chemical features are essential for activity.

For instance, a SAR study on quinoxaline urea (B33335) analogs led to the identification of a potent inhibitor of IKKβ phosphorylation for pancreatic cancer therapy. nih.govnih.gov Computational analyses help visualize how different substituents affect the molecule's fit and interactions within the binding site. In the case of GSK3β inhibitors, modeling demonstrated how systematic adjustments of electron density at specific positions on the aromatic rings of this compound analogs could fine-tune inhibitor efficacy. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies further formalize this by creating a mathematical relationship between chemical properties and activity, showing a close correlation between predicted and experimental effects for certain quinoxaline derivatives. nih.gov SAR analyses have also shown that for some anticancer quinoxalines, electron-releasing groups on the aromatic rings are essential for activity, while electron-withdrawing groups can decrease it. mdpi.com The 6,7-dimethyl substitution can also be favorable by reducing steric hindrance compared to other substitution patterns, leading to better binding.

Research Applications and Functional Materials Development

Applications in Organic Synthesis as Catalysts and Reagents

In the realm of organic synthesis, 6,7-dimethylquinoxaline and its derivatives serve as important intermediates and building blocks for constructing more complex molecules. While not typically a catalyst in itself, its structural motif is incorporated into ligands for metal-catalyzed reactions. researchgate.net For instance, derivatives of this compound have been used in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. researchgate.net

Furthermore, the quinoxaline (B1680401) core can be chemically modified through various reactions. It can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid derivatives and reduction to yield dihydroquinoxaline derivatives. Electrophilic substitution reactions can also be employed to introduce additional functional groups onto the quinoxaline ring, further expanding its synthetic utility.

A notable application involves the use of related quinoxaline structures in Diels-Alder reactions. Transient o-quinodimethane intermediates, which are valuable in synthesizing complex polycyclic compounds, can be generated from sultine derivatives, providing a pathway to various quinoxaline-based structures. acs.org

Development of Functional Materials

The tunable electronic properties of the this compound scaffold have made it a target for the development of a variety of functional materials with applications in electronics and optics.

Quinoxaline derivatives, including those based on the this compound structure, are recognized for their potential in organic electronics. They are investigated as components of organic semiconductors and electroluminescent materials for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netudayton.edufrontiersin.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds good electron acceptors, a crucial property for electron transport materials in organic electronic devices. researchgate.netasmarya.edu.ly The ability to modify the structure allows for the fine-tuning of their photophysical and electrochemical properties. researchgate.net

The inherent fluorescence of many quinoxaline derivatives makes them suitable for applications in fluorescent materials and optoelectronics. researchgate.net Some derivatives of 6,7-dimethyl-2(1H)-quinoxalinone have been explored as potential fluorescent dyes for biochemical and biophysical research, including cell imaging and molecular detection. lookchem.com The emission properties can be tuned by modifying the substituents on the quinoxaline core, leading to materials with specific optical characteristics. researchgate.net

Quinoxaline derivatives are investigated as components in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netresearchgate.net In a DSSC, a dye molecule, or chromophore, absorbs light and injects an electron into a semiconductor material. The electron-accepting nature of the quinoxaline unit makes it a good candidate for the acceptor part of a donor-π-acceptor (D-π-A) type organic chromophore. researchgate.netdiva-portal.org By functionalizing the this compound scaffold with electron-donating groups and appropriate linkers, researchers can design dyes with tailored light-harvesting properties and energy levels suitable for efficient solar energy conversion. diva-portal.org

Certain derivatives of this compound exhibit interesting photophysical phenomena such as aggregation-induced emission enhancement (AIEE). researchgate.netevitachem.com For example, 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline is weakly emissive in solution but its fluorescence is significantly enhanced in an aggregated state. researchgate.net This compound also shows strong proton-capturing ability, leading to reversible fluorescence switching in acidic and basic media. This change in emission color upon protonation allows it to function as a fluorescent pH sensor. researchgate.netevitachem.com The phenomenon of AIEE in other organic molecules has also been harnessed for pH sensing applications. rsc.orgrsc.org

Quinoxaline derivatives have demonstrated effectiveness as corrosion inhibitors for metals, particularly mild steel in acidic environments. nih.govjmaterenvironsci.com The inhibitive action is attributed to the adsorption of the quinoxaline molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. jmaterenvironsci.com The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring facilitates this adsorption. nih.gov Studies on related quinoxaline compounds, such as 6,7-difluoro-2,3-diphenylquinoxaline, have shown strong chemisorption on steel surfaces, highlighting the potential of the quinoxaline core in designing effective corrosion inhibitors. pcbiochemres.compcbiochemres.com The efficiency of inhibition often increases with the concentration of the inhibitor. nih.gov

Research Tools and Model Compounds for Quinoxaline Chemistry Studies

This compound serves as a foundational building block and model compound in the extensive field of quinoxaline chemistry. Its relatively simple, yet characteristic, structure provides a scaffold for synthesizing more complex heterocyclic compounds and for studying the fundamental properties of the quinoxaline ring system. ontosight.ai The quinoxaline structure, a fusion of a benzene (B151609) and a pyrazine ring, is a prominent motif in a variety of functional materials and biologically active molecules. researchgate.net

The presence of the two nitrogen atoms in the pyrazine ring creates electron-deficient sites, influencing the molecule's electronic properties, and offering locations for protonation, metal coordination, and hydrogen bonding. The methyl groups at the 6 and 7 positions, while simple, provide sites for further functionalization and influence the solubility and electronic nature of the molecule. rsc.org

Researchers utilize this compound and its derivatives to explore and fine-tune the photophysical and electrochemical properties of novel materials. researchgate.netcardiff.ac.uk For instance, the core structure is integrated into larger, more complex molecules to develop:

Fluorescent Probes and Dyes: The inherent fluorescence of some quinoxaline derivatives makes them valuable in biochemical and biophysical research, including applications in cell imaging and molecular detection. lookchem.com

Organic Electronics: By modifying the quinoxaline core, researchers can create materials with specific electronic properties suitable for use in organic electronics.

Kinase Inhibitors: Derivatives of this compound have been synthesized and studied as potential inhibitors for enzymes like Cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.net In one study, derivatives with methoxy (B1213986) and hydroxy groups showed the highest potency against CDK5. researchgate.net

The compound and its derivatives are frequently subjects of computational chemistry studies. Techniques like Density Functional Theory (DFT) are employed to predict and understand their molecular structure, electronic properties, and reactivity, which aids in the rational design of new functional molecules. nih.gov The systematic study of compounds like this compound allows for a deeper understanding of structure-activity relationships within the broader class of quinoxaline-based materials. nih.govnih.gov

Analytical Chemistry Applications (e.g., HPLC Internal Standard)

In analytical chemistry, particularly in chromatography, an internal standard is a crucial component for achieving accurate and reliable quantification. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample preparation and instrument response.

A closely related compound, 6,7-dimethoxy-2,3-dimethylquinoxaline (DMDQ) , is widely used as an internal standard in high-performance liquid chromatography (HPLC) methods. nih.govresearchgate.net It is particularly valuable for the quantification of methylglyoxal (B44143) (MG), a reactive dicarbonyl compound linked to various diseases, including diabetic complications. nih.gov

The analytical process often involves the following steps:

Methylglyoxal in a biological sample (like human plasma) is first derivatized with 1,2-diamino-4,5-dimethoxybenzene (DDB). nih.govresearchgate.net

This reaction converts methylglyoxal into a more stable and detectable quinoxaline derivative, specifically 6,7-dimethoxy-2-methylquinoxaline (B43257) (DMQ). nih.gov

6,7-dimethoxy-2,3-dimethylquinoxaline (DMDQ) is added as the internal standard. nih.govresearchgate.net

Because DMDQ shares a very similar chromophoric structure with the analyte derivative (DMQ), they can both be detected efficiently at the same wavelength (typically 352 nm).

However, due to the extra methyl group, DMDQ has a different retention time, allowing it to be separated and quantified distinctly from the DMQ peak during the HPLC run.

The use of DMDQ as an internal standard allows for precise normalization and correction for any loss of analyte during sample extraction and for fluctuations in the HPLC system's performance, thereby ensuring the accuracy of the methylglyoxal measurement.

While direct applications of this compound itself as an internal standard are less commonly cited, its derivatives, such as 6,7-dichloro-2,3-dimethylquinoxaline (DCDMQ) , have also been utilized in gas chromatography methods for the determination of other biological compounds. nih.gov This underscores the utility of the substituted dimethylquinoxaline scaffold in developing robust analytical methodologies.

Biological Research Potential and Mechanism of Action Studies

Investigation of Antimicrobial Activities

Derivatives of 6,7-dimethylquinoxaline have been evaluated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The antimicrobial potential of quinoxaline (B1680401) derivatives is a well-established area of research, with many studies highlighting their broad-spectrum activity. mdpi.comresearchgate.net

Antibacterial Efficacy Studies

Quinoxaline derivatives are recognized for their significant antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com Research has shown that modifications to the quinoxaline core can lead to potent antibacterial agents. For instance, the introduction of specific substituents can enhance the activity against various bacterial strains. jst.go.jp

One study focused on 2,3-bis(halomethyl)quinoxaline derivatives, including a 6,7-dimethyl substituted compound, and evaluated their antibacterial activity. The findings suggested that the electrophilicity of the halomethyl groups plays a crucial role in their antibacterial mechanism. jst.go.jp Another area of investigation involves the synthesis of quinoxaline-based compounds derived from o-phenylenediamine (B120857), with some demonstrating good to moderate activity against S. aureus, B. subtilis, MRSA, and E. coli. nih.gov

The mechanism of antibacterial action for some quinoxaline derivatives is thought to involve the induction of a bacterial SOS response, as observed with certain 3-trifluoromethyl derivatives. mdpi.com Furthermore, some quinoxaline derivatives have been designed as DNA gyrase B subunit inhibitors, which is a potential target for their antibacterial action. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| 2,3-Bis(fluoromethyl)-6,7-dimethylquinoxaline | Gram-positive bacteria | Effective | jst.go.jp |

| Quinoxaline derivatives from o-phenylenediamine | S. aureus, B. subtilis, MRSA, E. coli | MICs of 4–32 μg/mL | nih.gov |

| Quinoxaline-sugar conjugates | Mycobacterium tuberculosis H37Rv, S. aureus, P. vulgaris | MIC of 2.07 and 0.65 μM | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Antifungal activity | plos.org |

| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 4 µg/mL in 56.7% of isolates | semanticscholar.org |

This table is for illustrative purposes and includes data on various quinoxaline derivatives, not exclusively this compound.

Antifungal Efficacy Studies

The antifungal potential of quinoxaline derivatives has been another significant area of research. mdpi.com Studies have demonstrated the efficacy of these compounds against a range of fungal pathogens, including various Candida and Aspergillus species. ontosight.aibahrainmedicalbulletin.com The structural features of the quinoxaline ring and its substituents are critical in determining the antifungal potency. bahrainmedicalbulletin.com

For example, 2,3-dimethylquinoxaline (B146804) (DMQ) has been identified as a natural compound with promising antifungal properties. ijpsonline.com Research has shown its effectiveness against Madurella mycetomatis, the causative agent of eumycetoma, and various other fungi, including Cryptococcus neoformans and Candida tropicalis. ijpsonline.com The mechanism of action for the antifungal activity of quinoxalines is thought to involve the inhibition of enzymes like Topoisomerase II. ijpsonline.com